2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
Description
2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is a synthetic acetamide derivative characterized by a secondary amine (butan-2-yl) group and a trifluoromethyl-substituted aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications. Structurally, the compound combines a flexible alkylamino chain with a rigid, electron-deficient trifluoromethylphenyl group, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
2-(butan-2-ylamino)-N-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.ClH/c1-3-9(2)17-8-12(19)18-11-7-5-4-6-10(11)13(14,15)16;/h4-7,9,17H,3,8H2,1-2H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVYGKPFSCXVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC=CC=C1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of butan-2-amine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H18ClF3N2O
- Molecular Weight : 310.74 g/mol
- IUPAC Name : 2-(sec-butylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride
The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to penetrate biological membranes and interact with various enzymes and receptors, thus modulating their activity.
Pharmacological Studies
The compound exhibits potential as a biochemical probe due to its ability to interact with specific biological targets. Research indicates that it may modulate enzyme and receptor activities, making it a candidate for drug discovery and development. Investigations into its efficacy in treating various conditions, such as inflammation or cancer, are ongoing.
Drug Discovery
Given its unique structural characteristics, 2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride is being explored for its therapeutic applications in drug discovery. Its interactions with biological systems can lead to the identification of new drug candidates that target specific pathways involved in disease mechanisms.
Biochemical Probes
The compound's ability to penetrate cell membranes makes it suitable for use as a biochemical probe in cellular studies. It can be utilized to investigate cellular responses to various stimuli and understand the underlying mechanisms of diseases at the molecular level.
Case Study 1: Enzyme Modulation
In a study examining the interactions of this compound with specific enzymes, researchers found that it could effectively modulate enzyme activity associated with metabolic pathways. This modulation suggests potential applications in metabolic disorders where enzyme regulation is crucial.
Case Study 2: Receptor Interaction
Another investigation focused on the compound's interaction with neurotransmitter receptors. The results indicated that it could influence receptor activity, which may have implications for developing treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Trifluoromethyl vs.
Hydrochloride Salt : Unlike neutral analogs (e.g., CAS 403-97-4 ), the hydrochloride salt improves aqueous solubility, which is advantageous for drug delivery .
Side-Chain Flexibility: The butan-2-ylamino group provides conformational flexibility compared to rigid phenoxy linkers (e.g., CAS 403-97-4 ), possibly affecting pharmacokinetics.
Pharmacological and Functional Comparisons
- Anti-inflammatory Potential: Compounds like N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide ( ) share acetamide backbones and exhibit anti-inflammatory activity. The trifluoromethyl group in the target compound may enhance metabolic stability compared to brominated analogs.
- Pesticidal Activity : Alachlor ( ) and pretilachlor are chloroacetamides with herbicidal action. The target compound’s trifluoromethyl group may reduce environmental persistence compared to chlorinated derivatives.
- Thiazolidinone Derivatives: Compounds in (e.g., Compound 25) incorporate thiazolidinone rings, which are absent in the target compound. These rings confer antimicrobial activity but may increase synthetic complexity.
Research Findings and Implications
Trifluoromethyl Effects : The -CF₃ group’s electron-withdrawing nature may improve binding affinity to targets like cyclooxygenase (COX) or herbicide-resistant enzymes .
Hydrochloride Salt Advantage : Enhanced solubility could make the compound suitable for oral or injectable formulations, unlike lipophilic analogs (e.g., CAS 403-97-4 ).
Comparative Toxicity : Chlorinated analogs (e.g., alachlor ) are linked to environmental toxicity, whereas the target compound’s -CF₃ group may reduce bioaccumulation risks.
Biological Activity
2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride, with the CAS Number 1049751-46-3, is a synthetic compound notable for its potential biological activity. This compound features a unique structural configuration that includes a butan-2-yl amino group and a trifluoromethyl phenyl moiety, which enhance its lipophilicity and influence its pharmacokinetic properties. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
The molecular formula of this compound is C13H17F3N2O, with a molecular weight of 274.28 g/mol. The structural characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H17F3N2O |
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | 2-(butan-2-ylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |
| InChI Key | NDOMXUNDXMPPMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NCC(=O)NC1=CC=CC=C1C(F)(F)F |
The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, allowing it to modulate the activity of enzymes and receptors effectively.
Interaction with Biological Targets
Research indicates that this compound can interact with specific enzymes and receptors, leading to changes in their activity. These interactions are crucial for understanding the therapeutic potential of the compound. For example, studies have shown that it may act as a biochemical probe in drug discovery processes, highlighting its relevance in pharmacology .
Biological Activity
The biological activity of this compound has been explored in various studies. Some key findings include:
- Enzyme Modulation : The compound has demonstrated the ability to modulate enzyme activities, which can lead to therapeutic effects in different biological contexts.
- Receptor Interaction : It has been shown to interact with specific receptors, potentially influencing cellular signaling pathways and contributing to its pharmacological effects .
- Therapeutic Applications : Ongoing studies are investigating its potential applications in treating various conditions due to its unique structural properties and biological activities .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally similar to this compound:
- Antitumor Activity : Compounds with similar trifluoromethyl substitutions have shown significant antitumor activity in cell lines, suggesting that this structural feature may enhance therapeutic efficacy .
- Anticonvulsant Properties : Analogous compounds have been evaluated for anticonvulsant activity in animal models, demonstrating promising results that warrant further investigation into their mechanisms and potential clinical applications .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-trifluoromethylphenyl)acetamide | Lacks butan-2-yl amino group | Different chemical reactivity |
| 2-(trifluoromethyl)benzamide | Similar structure without acetamide moiety | Variations in reactivity and applications |
| N-(2-trifluoromethylphenyl)butanamide | Contains butanamide instead of acetamide | Altered pharmacological properties |
The unique combination of the butan-2-yl amino group and trifluoromethyl phenyl moiety in this compound contributes significantly to its distinct biological activity compared to these similar compounds.
Q & A
Q. What are the recommended synthetic routes for 2-[(butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the acetamide backbone via nucleophilic substitution or coupling reactions. For example, reacting 2-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane (DCM) in the presence of a base like potassium carbonate to form the intermediate N-[2-(trifluoromethyl)phenyl]acetamide.
- Step 2 : Introduction of the butan-2-ylamino group through alkylation or reductive amination. Solvents such as heptane or DCM are used under controlled temperatures (e.g., 40–60°C) to minimize side reactions .
- Final Step : Hydrochloride salt formation by treating the free base with hydrochloric acid in a polar solvent like ethanol, followed by recrystallization for purity .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure, particularly the trifluoromethyl group and butan-2-ylamino moiety via H and C NMR.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or HRMS).
- X-ray Crystallography : If single crystals are obtained, this method resolves absolute stereochemistry and hydrogen bonding patterns .
Q. How are the physicochemical properties (e.g., solubility, stability) determined experimentally?
- Solubility : Tested in solvents like DCM, ethanol, and water using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Assessed via accelerated stability studies under varying pH (1–13), temperatures (4–60°C), and humidity (40–80% RH). HPLC is used to monitor degradation products over time .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities during synthesis?
- Temperature Control : Maintaining temperatures below 60°C prevents decomposition of the trifluoromethyl group.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide bond formation.
- Step-wise Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times accordingly .
Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?
- Complementary Techniques : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguities in proton assignments.
- Isotopic Labeling : For complex splitting patterns (e.g., trifluoromethyl group), F NMR or isotopic substitution (e.g., deuterated analogs) clarifies coupling interactions .
Q. How is the hydrochloride salt’s stability evaluated under biological assay conditions?
- pH-Dependent Stability : Incubate the compound in buffers mimicking physiological pH (7.4) and gastric fluid (pH 1–3). Monitor degradation via LC-MS.
- Thermal Gravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability, which are critical for storage and formulation .
Q. What methodologies are used to study the compound’s biological activity mechanisms?
- In Vitro Assays : Enzyme inhibition studies (e.g., kinase assays) to identify molecular targets.
- Molecular Docking : Computational modeling predicts binding affinities to receptors like GPCRs or ion channels.
- Pharmacokinetics : Evaluate metabolic stability using liver microsomes and plasma protein binding assays .
Q. How can salt formation and purification be optimized for scalability?
- Counterion Screening : Test alternative acids (e.g., sulfuric, citric) to improve crystallinity.
- Anti-Solvent Crystallization : Use ethanol/water mixtures to precipitate the hydrochloride salt with high purity (>99%).
- Particle Size Control : Employ milling or spray drying to enhance dissolution rates for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
